molecular formula C5H6N2O2 B1634170 6-methoxypyrimidin-2(1h)-one CAS No. 133762-82-0

6-methoxypyrimidin-2(1h)-one

Cat. No.: B1634170
CAS No.: 133762-82-0
M. Wt: 126.11 g/mol
InChI Key: BLYYQDFZPGAAQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxypyrimidin-2(1H)-one is a heterocyclic compound featuring a pyrimidinone core with a methoxy (-OCH₃) substituent at the 6-position and a ketone group at the 2-position. The compound’s versatility in drug design stems from its ability to undergo functionalization at positions 5 and 6, enabling modulation of electronic, steric, and pharmacokinetic properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-9-4-2-3-6-5(8)7-4/h2-3H,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYYQDFZPGAAQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40158357
Record name 4-O-Methyluracil-1-yl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40158357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133762-82-0, 18002-25-0
Record name 4-O-Methyluracil-1-yl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133762820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC98681
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98681
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-O-Methyluracil-1-yl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40158357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxypyrimidin-2(1h)-one involves several methods. One common approach is the condensation of ethyl acetoacetate with thiourea, followed by cyclization and methylation . Another method involves the oxidation of 6-methyluracil using ammonium persulfate under Elbs reaction conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization and recrystallization to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 6-methoxypyrimidin-2(1h)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form 5-hydroxy-6-methyluracil using ammonium persulfate . It can also participate in nucleophilic substitution reactions, such as the reaction with toluenesulfonyl chloride to form quaternary ammonium salts .

Common Reagents and Conditions:

    Oxidation: Ammonium persulfate, metal phthalocyanine catalysts.

    Substitution: Toluenesulfonyl chloride, methanesulfonyl chloride, tertiary amines.

Major Products:

    Oxidation: 5-Hydroxy-6-methyluracil.

    Substitution: Quaternary ammonium salts.

Scientific Research Applications

6-methoxypyrimidin-2(1h)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various nucleoside analogs and derivatives.

    Biology: Plays a role in the study of DNA and RNA structure and function, as well as in the development of genetic engineering techniques.

    Medicine: Utilized in the design and synthesis of novel cytotoxic agents for cancer treatment.

    Industry: Employed in the production of pharmaceuticals and as a precursor in the synthesis of antiviral and antitumor drugs.

Mechanism of Action

The mechanism of action of 6-methoxypyrimidin-2(1h)-one involves its incorporation into DNA and RNA, where it pairs with adenine through hydrogen bonding. This base pairing is essential for the accurate replication and transcription of genetic information . In medicinal applications, derivatives of this compound can inhibit enzymes such as thymidine phosphorylase, thereby exerting cytotoxic effects on cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

The position of the methoxy group significantly impacts physicochemical and biological properties:

  • 4-Methoxy-1-methylpyrimidin-2(1H)-one (CAS 7152-66-1): The methoxy group at the 4-position results in a density of 1.18 g/cm³, boiling point of 193.6°C, and vapor pressure of 0.46 mmHg at 25°C . This compound’s lower polarity compared to 6-methoxy derivatives may enhance membrane permeability.
  • 6-Hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one (CAS 1142201-85-1): Hydroxy groups at positions 5 and 6 increase hydrophilicity (topological polar surface area: 75.4 Ų) but may reduce blood-brain barrier penetration .
Table 1: Bioactivity Comparison of Pyrimidinone Derivatives
Compound Substituents Bioactivity Reference
6-Methoxypyrimidin-2(1H)-one 6-OCH₃ Nucleoside analog (antiviral/anticancer)
4-Methoxyphenyl derivatives 4-OCH₃, aryl groups Anti-inflammatory (comparable to Diclofenac)
6-Amino-2-methoxy-3-methylpyrimidin-4-one 6-NH₂, 2-OCH₃, 3-CH₃ Not specified (safety data available)
MHY2251 (Dihydroquinazolinone) Benzo[d][1,3]dioxol-5-yl SIRT1 inhibition, apoptosis induction

Notable Findings:

  • 4-Methoxy derivatives exhibit potent anti-inflammatory activity, suggesting that methoxy positioning (para vs. ortho) modulates target selectivity .
  • Dihydroquinazolinones (e.g., MHY2251) share structural similarities with pyrimidinones but demonstrate distinct mechanisms, such as SIRT1 inhibition, highlighting the impact of ring expansion on bioactivity .

Physicochemical Properties

Table 2: Physical Properties of Selected Analogues
Compound (CAS) Molecular Weight Density (g/cm³) Boiling Point (°C) Solubility Features
4-Methoxy-1-methylpyrimidin-2(1H)-one (7152-66-1) 140.14 1.18 193.6 Moderate lipophilicity
6-Hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one (1142201-85-1) 169.18 - - High hydrophilicity
6-Amino-2-methoxy-3-methylpyrimidin-4-one (94940-32-6) - - - Enhanced hydrogen bonding

Analysis :

  • Methoxy substituents generally reduce water solubility compared to hydroxy or amino groups. However, 6-methoxy derivatives may balance lipophilicity and target affinity better than polar analogues .

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